molecular formula C20H24ClN3O B5238102 2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B5238102
M. Wt: 357.9 g/mol
InChI Key: GVDFWXQZXDINGK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a chlorophenyl group. Its structural complexity allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzyl group allow it to fit into binding sites, while the chlorophenyl group can interact with hydrophobic regions. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)acetonitrile
  • 4-Benzylpiperazine
  • 4-Chlorobenzyl chloride

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its structural features provide a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-19-8-6-17(7-9-19)14-22-20(25)16-24-12-10-23(11-13-24)15-18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDFWXQZXDINGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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